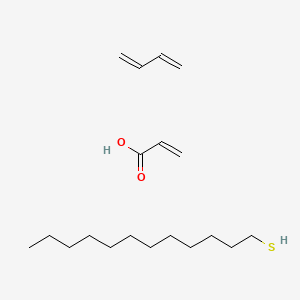
2-Propenoic acid, telomer with 1,3-butadiene and 1-dodecanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, telomer with 1,3-butadiene and 1-dodecanethiol is a complex chemical compound that is formed through the telomerization process. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, telomer with 1,3-butadiene and 1-dodecanethiol involves the telomerization of 1,3-butadiene with 2-Propenoic acid and 1-dodecanethiol. This process is typically catalyzed by palladium complexes, which facilitate the addition of the telogen (1-dodecanethiol) to the taxogen (1,3-butadiene) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound is carried out using highly efficient heterogeneous catalysts. These catalysts are designed to enhance the stability and selectivity of the telomerization process, ensuring high yields and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, telomer with 1,3-butadiene and 1-dodecanethiol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products have unique properties and applications in different fields .
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, telomer with 1,3-butadiene and 1-dodecanethiol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various polymers and copolymers.
Biology: Studied for its potential use in drug delivery systems and as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Used in the production of specialty chemicals, surfactants, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, telomer with 1,3-butadiene and 1-dodecanethiol involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of reactive intermediates, which interact with various biomolecules and cellular components. These interactions lead to the modulation of biological processes and the exertion of its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, 2-methyl-, telomer with 1,3-butadiene, tert-dodecanethiol and 2-propenenitrile: This compound has similar properties and applications but differs in its molecular structure and specific functional groups.
tert-Dodecanethiol, telomer with 1,3-butadiene, 2-methyl-2-propenoic acid and 2-propenenitrile: Another similar compound with distinct properties and applications.
Uniqueness
2-Propenoic acid, telomer with 1,3-butadiene and 1-dodecanethiol is unique due to its specific molecular structure and the presence of 1-dodecanethiol as a telogen. This uniqueness imparts specific properties to the compound, making it suitable for various specialized applications .
Eigenschaften
CAS-Nummer |
67874-90-2 |
|---|---|
Molekularformel |
C19H36O2S |
Molekulargewicht |
328.6 g/mol |
IUPAC-Name |
buta-1,3-diene;dodecane-1-thiol;prop-2-enoic acid |
InChI |
InChI=1S/C12H26S.C4H6.C3H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-3-4-2;1-2-3(4)5/h13H,2-12H2,1H3;3-4H,1-2H2;2H,1H2,(H,4,5) |
InChI-Schlüssel |
LGDUGJIPIBMOAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCS.C=CC=C.C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















